molecular formula C12H13NO2 B2968215 Methyl 4-{[(prop-2-yn-1-yl)amino]methyl}benzoate CAS No. 133933-33-2

Methyl 4-{[(prop-2-yn-1-yl)amino]methyl}benzoate

Cat. No.: B2968215
CAS No.: 133933-33-2
M. Wt: 203.241
InChI Key: SSCXPSFZIIOKQZ-UHFFFAOYSA-N
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Description

Methyl 4-{[(prop-2-yn-1-yl)amino]methyl}benzoate is an organic compound with the molecular formula C12H13NO2 It is a derivative of benzoic acid and contains a propargyl group attached to the nitrogen atom

Properties

IUPAC Name

methyl 4-[(prop-2-ynylamino)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-8-13-9-10-4-6-11(7-5-10)12(14)15-2/h1,4-7,13H,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCXPSFZIIOKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(prop-2-yn-1-yl)amino]methyl}benzoate typically involves the reaction of 4-formylbenzoic acid methyl ester with propargylamine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(prop-2-yn-1-yl)amino]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 4-{[(prop-2-yn-1-yl)amino]methyl}benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-{[(prop-2-yn-1-yl)amino]methyl}benzoate involves its interaction with molecular targets through various pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These ROS can induce oxidative stress and damage in biological systems, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-yn-1-yl benzoate: Similar structure but lacks the amino group.

    Methyl 4-(prop-2-yn-1-yl)benzoate: Similar structure but lacks the amino group.

    4-(Aminomethyl)phenyl (4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains similar functional groups but different overall structure.

Uniqueness

Methyl 4-{[(prop-2-yn-1-yl)amino]methyl}benzoate is unique due to the presence of both the propargyl and amino groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for diverse applications in various fields, making it a valuable compound for research and development.

Biological Activity

Methyl 4-{[(prop-2-yn-1-yl)amino]methyl}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure:
this compound has the molecular formula C13H15N1O2C_{13}H_{15}N_{1}O_{2} and a molar mass of approximately 215.27 g/mol. The compound features a benzoate structure with a propargylamine substituent, which is critical for its biological activity.

Synthesis:
The synthesis typically involves the reaction of 4-formylbenzoic acid methyl ester with propargylamine under mild conditions, often using solvents like ethanol or methanol. This reaction can be optimized in industrial settings using continuous flow reactors to enhance yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In laboratory studies, it has shown effectiveness against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent. The mechanism involves disrupting microbial cell membranes, leading to cell death .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death). The proposed mechanism includes the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptotic pathways .

This compound acts through multiple pathways:

  • Photosensitization : The compound can generate ROS upon exposure to light, which contributes to its antimicrobial and anticancer effects.
  • Cell Membrane Disruption : It interacts with lipid bilayers, compromising membrane integrity in microbial cells.
  • Apoptosis Induction : In cancer cells, it activates pathways leading to apoptosis via ROS generation and mitochondrial dysfunction .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

StudyFindings
Antimicrobial Study Demonstrated effective inhibition of Gram-positive and Gram-negative bacteria at low concentrations.
Cancer Cell Line Study Showed significant reduction in cell viability in breast cancer cell lines, with IC50 values indicating potent activity .
Mechanistic Study Identified ROS generation as a key factor in its mechanism of action against cancer cells .

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